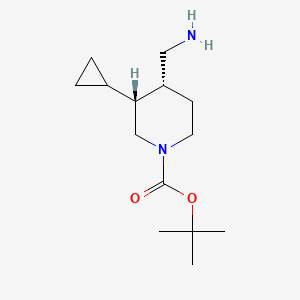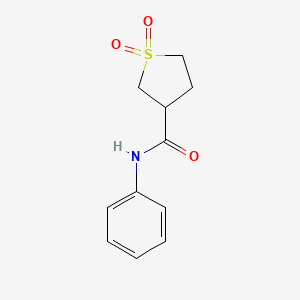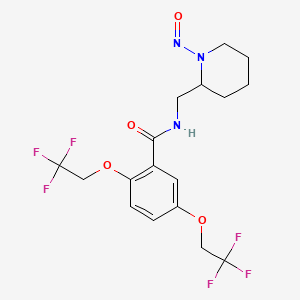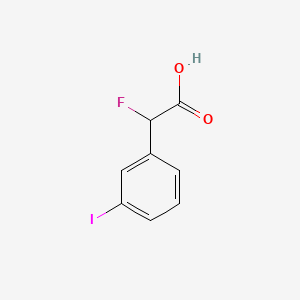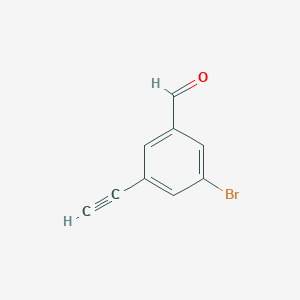
2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole is a heterocyclic compound that combines a pyrrole ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole typically involves the reaction of 2,5-dimethylpyrrole with a thiazole derivative. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the C-N bond between the pyrrole and thiazole rings . The reaction conditions often involve the use of boronic acids and malononitriles as starting materials .
Industrial Production Methods
While specific industrial production methods for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole are not well-documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.
化学反应分析
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings.
科学研究应用
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent.
Materials Science: Due to its unique structural properties, the compound can be used in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound has been evaluated for its ability to improve monoclonal antibody production in cell cultures.
作用机制
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase . These enzymes are crucial for bacterial DNA synthesis and fatty acid metabolism, respectively. By inhibiting these enzymes, the compound disrupts essential bacterial processes, leading to cell death.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole stands out due to its combined pyrrole and thiazole rings, which confer unique electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
属性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C15H14N2S/c1-11-8-9-12(2)17(11)15-16-14(10-18-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI 键 |
NKAMDTAGRHRRHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NC(=CS2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


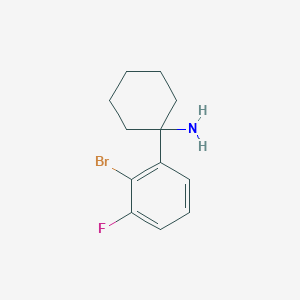
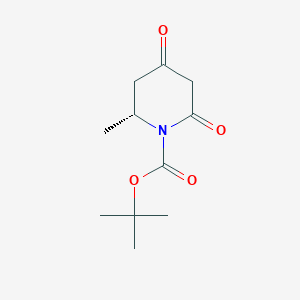
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
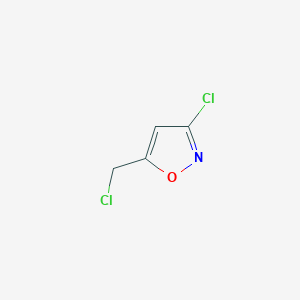
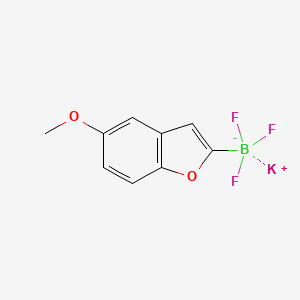
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)

![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
